molecular formula C8H7F9O B12581848 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane CAS No. 646063-05-0

1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane

Cat. No.: B12581848
CAS No.: 646063-05-0
M. Wt: 290.13 g/mol
InChI Key: DFAVYPDOSQULGD-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane is a fluorinated ether compound of significant interest in specialized research and development sectors. Its molecular structure, featuring a perfluorinated carbon chain linked to an allyloxy group, suggests potential utility as a precursor in the synthesis of advanced materials, including specialty polymers and surfactants. The high fluorine content is characteristic of compounds studied for their chemical inertness, thermal stability, and unique solubility properties. Researchers are exploring its application in the formulation of specialty coatings and as a building block for molecules with tailored surface-active properties. This compound is strictly for professional laboratory research. It is not intended for diagnostic, therapeutic, or any personal use. Specific data on its physical properties, toxicity, and handling must be confirmed by the research team through appropriate safety testing and consultation of the material safety data sheet (MSDS).

Properties

CAS No.

646063-05-0

Molecular Formula

C8H7F9O

Molecular Weight

290.13 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-5-prop-2-enoxypentane

InChI

InChI=1S/C8H7F9O/c1-2-3-18-4-5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3-4H2

InChI Key

DFAVYPDOSQULGD-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Electrochemical Fluorination

One of the primary methods for synthesizing this compound involves electrochemical fluorination. This process is optimized for high yield and purity and involves several critical parameters:

  • Electrolyte Selection : The choice of electrolyte can significantly affect the efficiency of the fluorination process.

  • Current Density : Adjusting the current density is essential for controlling the rate of reaction and achieving desired product specifications.

  • Temperature Control : Maintaining optimal temperature conditions is crucial for maximizing yield.

Etherification

The incorporation of the prop-2-en-1-yl group into the compound typically involves etherification reactions where alcohols react with alkyl halides in the presence of a base. This step is crucial for obtaining the final structure of the compound.

Summary of Preparation Steps

The overall preparation can be summarized in a flowchart:

  • Start with a suitable precursor compound.
  • Conduct electrochemical fluorination to introduce fluorine atoms.
  • Perform etherification to attach the prop-2-en-1-yl group.
  • Purify the final product through distillation or chromatography.

  • Research Findings and Analysis

Recent studies have highlighted various aspects of the preparation methods for 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane:

Yield Optimization

Research indicates that optimizing reaction conditions leads to yields exceeding 80% in electrochemical fluorination processes when appropriate electrolytes and current densities are employed.

Purity Assessment

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used to assess the purity of synthesized compounds. High-performance liquid chromatography (HPLC) is also employed for detailed analysis.

Environmental Considerations

Given the environmental concerns associated with PFAS compounds, recent studies emphasize developing greener synthesis methods that minimize waste and reduce hazardous by-products.

The preparation of 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane involves sophisticated methods primarily centered around electrochemical fluorination and etherification reactions. Continuous advancements in synthesis techniques aim to enhance yield and purity while addressing environmental impacts associated with PFAS compounds.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines or thiols, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

Electronics Industry

In the electronics sector, fluorinated compounds like 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane are utilized for their exceptional dielectric properties. They are often used in:

  • Insulating Materials : Due to their low dielectric constant and high thermal stability.
PropertyValue
Dielectric ConstantLow
Thermal StabilityHigh

The compound’s ability to withstand high temperatures without degrading makes it ideal for use in high-performance electronic devices.

Pharmaceutical Applications

Fluorinated compounds have been widely studied for their biological activity. 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane can serve as a key intermediate in the synthesis of pharmaceutical agents. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates by improving their bioavailability and metabolic stability.

Material Science

In material science, this compound is being explored for its potential use in developing advanced materials with unique surface properties. The non-stick and hydrophobic characteristics imparted by fluorinated compounds make them suitable for:

  • Coatings : Providing resistance to stains and corrosion.
ApplicationCharacteristics
CoatingsNon-stick
Surface TreatmentHydrophobic

These coatings can be applied to various substrates to enhance durability and performance.

Case Study 1: Electronics Application

A study conducted on the dielectric properties of fluorinated compounds demonstrated that 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane exhibited superior performance compared to traditional insulating materials. The results indicated a significant reduction in energy loss during operation at elevated temperatures.

Case Study 2: Pharmaceutical Synthesis

Research on the synthesis of novel antiviral agents revealed that incorporating 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane into drug formulations improved efficacy against viral infections due to enhanced binding affinity to target proteins.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other elements, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of the target compound with analogous fluorinated ethers:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Substituent Group
1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane (Target) C₈H₅F₉O 288.07 9 Allyl ether (-O-CH₂-CH=CH₂)
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane C₈H₄F₁₂O 320.09 12 Tetrafluoroethoxy (-O-CF₂-CF₂H)
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,3,3,3-hexafluoropropoxy)pentane C₈H₄F₁₄O 382.00 14 Hexafluoropropoxy (-O-CF(CF₃)₂)
1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(trifluoroethenyl)oxy]pentane C₇H₂F₁₂O 330.07 12 Trifluoroethenyloxy (-O-CF₂=CF₂)

Key Observations :

  • Fluorination Degree : The target compound has fewer fluorine atoms (9) compared to octafluoro (12–14) and trifluoroethenyloxy (12) derivatives. Higher fluorine content correlates with increased molecular weight and chemical inertness .
  • Substituent Groups : The allyl ether group in the target compound introduces unsaturation, enabling polymerization or nucleophilic additions. In contrast, fully fluorinated substituents (e.g., tetrafluoroethoxy) enhance hydrophobicity and thermal stability .

Physical and Chemical Properties

Property Target Compound Octafluoro-Tetrafluoroethoxy Octafluoro-Hexafluoropropoxy
Boiling Point Not reported ~120–130°C (estimated) >200°C (high fluorination)
Surface Tension Low (similar to PFAS) 15–20 mN/m 10–15 mN/m
Viscosity Moderate Low Very low
Chemical Reactivity Allyl group enables reactions Inert Inert

Analysis :

  • The allyl ether group in the target compound distinguishes it from fully fluorinated analogs by enabling polymerization (e.g., for fluoropolymer synthesis) or thiol-ene click chemistry .
  • Compounds with higher fluorine content (e.g., hexafluoropropoxy) exhibit lower surface tension and viscosity, making them suitable as lubricants or heat-transfer fluids .

Environmental and Toxicological Profiles

  • Target Compound : Likely classified as a per- and polyfluoroalkyl substance (PFAS) due to the -CF₂- backbone. PFAS are persistent in the environment and linked to bioaccumulation .
  • Hexafluoropropoxy Derivatives: Higher fluorine content may increase environmental persistence, similar to perfluorooctanoic acid (PFOA) .

Biological Activity

1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane (CAS Number: 646063-05-0) is a fluorinated organic compound characterized by its unique structure featuring nine fluorine atoms and an allyl ether group. This compound is part of a broader class known as per- and polyfluoroalkyl substances (PFAS), which are widely studied for their environmental persistence and biological activity.

The molecular formula of 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane is C8H7F9OC_8H_7F_9O, with a molecular weight of approximately 304.15 g/mol. Its structure contributes to its stability and potential applications in various fields including chemistry and biology.

PropertyValue
Molecular FormulaC8H7F9OC_8H_7F_9O
Molecular Weight304.15 g/mol
CAS Number646063-05-0
IUPAC Name1,1,1,2,2,3,3,4,4-nonafluoro-5-prop-2-enoxy-pentane

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins due to the presence of fluorinated groups. These interactions can alter membrane fluidity and influence protein function. Studies have indicated that PFAS compounds can disrupt endocrine systems by mimicking hormones or interfering with hormone signaling pathways.

Toxicological Profile

Research has shown that PFAS compounds can exhibit varying degrees of toxicity depending on their structure and chain length. Specific studies have highlighted the following effects:

  • Endocrine Disruption : PFAS have been associated with altered thyroid hormone levels and reproductive toxicity.
  • Liver Toxicity : Compounds within this class can induce liver enzyme activity leading to hepatotoxic effects.
  • Immunotoxicity : There is evidence suggesting that PFAS exposure may impair immune function.

Case Studies

Several studies have documented the biological effects of PFAS:

  • Epidemiological Studies : A cohort study indicated a correlation between PFAS exposure and increased cholesterol levels in humans .
  • Animal Studies : Research on rodents has demonstrated that exposure to similar fluorinated compounds resulted in liver damage and changes in lipid metabolism .

Environmental Impact

The persistence of PFAS in the environment raises concerns regarding bioaccumulation and biomagnification in food chains. Studies have shown that these compounds can accumulate in human tissues over time leading to chronic health issues .

Applications in Research

Despite their potential risks, compounds like 1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane are being explored for various applications:

  • Drug Delivery Systems : Their stability makes them candidates for drug delivery vehicles.
  • Surfactants : They are utilized in formulations requiring low surface tension due to their unique chemical properties.

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